3,3-dimethyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)butanamide is a synthetic organic compound characterized by its complex structure, which includes a pyrazole and pyridine ring system
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that pyrazole derivatives have been found to display superior antipromastigote activity, which is a crucial step in the life cycle of leishmania parasites .
Biochemical Pathways
It’s worth noting that pyrazole derivatives have been found to have significant inhibitory effects against leishmania aethiopica clinical isolate and plasmodium berghei infected mice .
Result of Action
Pyrazole derivatives have been found to display superior antipromastigote activity, which is a crucial step in the life cycle of leishmania parasites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)butanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole and pyridine intermediates, followed by their coupling and subsequent functionalization.
-
Preparation of Pyrazole Intermediate
Starting Material: 1-methyl-1H-pyrazole-4-carboxylic acid.
Reaction: Esterification to form methyl 1-methyl-1H-pyrazole-4-carboxylate.
Conditions: Acidic catalyst, methanol, reflux.
-
Preparation of Pyridine Intermediate
Starting Material: 3-bromopyridine.
Reaction: Nucleophilic substitution with a suitable nucleophile to introduce the desired substituent.
Conditions: Base (e.g., potassium carbonate), solvent (e.g., DMF), elevated temperature.
-
Coupling Reaction
Reaction: Coupling of the pyrazole and pyridine intermediates via a palladium-catalyzed cross-coupling reaction.
Conditions: Palladium catalyst, ligand (e.g., triphenylphosphine), base (e.g., sodium carbonate), solvent (e.g., toluene), elevated temperature.
-
Final Functionalization
Reaction: Introduction of the butanamide group through amidation.
Conditions: Amine (e.g., 3,3-dimethylbutanamide), coupling reagent (e.g., EDCI), solvent (e.g., dichloromethane), room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Additionally, purification steps such as crystallization or chromatography would be scaled up to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Acidic or basic medium, depending on the oxidizing agent.
Products: Oxidized derivatives of the pyrazole or pyridine rings.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Anhydrous conditions, often in an inert atmosphere.
Products: Reduced forms of the compound, potentially altering the functional groups attached to the rings.
-
Substitution
Reagents: Nucleophiles or electrophiles, depending on the desired substitution.
Conditions: Solvent (e.g., DMF or DMSO), base (e.g., sodium hydride), elevated temperature.
Products: Substituted derivatives with new functional groups replacing existing ones.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in DMF.
Scientific Research Applications
Chemistry
In chemistry, 3,3-dimethyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound may serve as a ligand for various receptors or enzymes, making it a candidate for drug discovery and development. Its interactions with biological macromolecules can be studied to understand its potential therapeutic effects.
Medicine
In medicine, derivatives of this compound could be investigated for their pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities. Its ability to interact with specific molecular targets makes it a promising lead compound for new drug development.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications in material science.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-N-((6-(1H-pyrazol-4-yl)pyridin-3-yl)methyl)butanamide: Lacks the methyl group on the pyrazole ring.
3,3-Dimethyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl)methyl)butanamide: Substitution at a different position on the pyridine ring.
3,3-Dimethyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)ethyl)butanamide: Different alkyl chain length.
Uniqueness
The unique combination of the pyrazole and pyridine rings in 3,3-dimethyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)butanamide, along with its specific substitution pattern, gives it distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3,3-dimethyl-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-16(2,3)7-15(21)18-9-12-5-6-14(17-8-12)13-10-19-20(4)11-13/h5-6,8,10-11H,7,9H2,1-4H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLORHRPWHQQKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCC1=CN=C(C=C1)C2=CN(N=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.